3-Aminocyclopentanecarboxylic acid hydrochloride

GABA(C) receptor electrophysiology partial agonist

Racemic mixtures of 3-aminocyclopentanecarboxylic acid risk confounding GABA receptor pharmacology due to order-of-magnitude potency differences among stereoisomers. This hydrochloride salt (CAS 1203306-05-1) provides the cyclopentane-constrained GABA scaffold for structure-activity studies. • Trans-3-ACPC: 7-fold more potent than cis at Na⁺-independent GABA binding sites • (+)-trans-3-ACPC: partial agonist at GABAC ρ₁ (EC₅₀ 2.7 μM) and ρ₂ (EC₅₀ 1.45 μM) • HCl salt ensures enhanced aqueous solubility for reproducible assays Supplied with Certificate of Analysis; research quantities from mg to g.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 1203306-05-1
Cat. No. B1372752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclopentanecarboxylic acid hydrochloride
CAS1203306-05-1
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
InChIKeyYJRMNPPUVLZEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminocyclopentanecarboxylic Acid Hydrochloride: Baseline Identity and Class Context


3-Aminocyclopentanecarboxylic acid hydrochloride (CAS 1203306-05-1), also referred to as 3-aminocyclopentane-1-carboxylic acid hydrochloride, is a chiral, conformationally restricted cyclic amino acid derivative . It belongs to the class of γ-aminobutyric acid (GABA) analogues wherein the flexible GABA backbone is locked into a five-membered cyclopentane ring [1]. The compound possesses a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . Notably, the 3-aminocyclopentanecarboxylic acid (3-ACPC) scaffold exists as four discrete stereoisomers (cis-(+), cis-(−), trans-(+), trans-(−)) that exhibit stereochemically distinct pharmacological profiles [1].

Workflow: Stereochemical-control study of conformationally restricted GABA analogues
Format: Hydrochloride salt supports aqueous stock preparation for biological assays
Selection: Enantiomer identity critical for GABA(C) receptor probe studies

Why Generic Substitution Fails: Stereochemical Selection Determinants


Generic substitution among 3-aminocyclopentanecarboxylic acid (3-ACPC) stereoisomers or between cis and trans configurations is scientifically unsound due to profound differences in molecular recognition at biological targets. The cyclopentane ring constrains the relative spatial orientation of the amine and carboxylic acid moieties, creating rigid stereochemical scaffolds that are differentially recognized by receptor binding pockets [1]. This stereochemical locking translates into quantitative divergences in pharmacological activity: the trans-3-ACPC configuration is sevenfold more potent than cis-3-ACPC at inhibiting Na⁺-independent GABA binding, yet this differential shrinks to merely 1.6-fold at Na⁺-dependent binding sites [2]. Furthermore, among the four stereoisomers, the affinity order at recombinant GABA(C) ρ₁ and ρ₂ receptors spans over an order of magnitude, ranging from EC₅₀ values of 1.45 μM for (+)-trans-3-ACPC to weak partial agonism or antagonism for (−)-trans-3-ACPC [1]. Consequently, selection of the precise stereoisomer and enantiomeric purity directly governs experimental outcomes and cannot be approximated by racemic or alternative configurational mixtures.

Configuration Cis versus trans stereochemistry may alter receptor recognition profiles; binding-site-dependent potency differences cannot be approximated by racemic mixtures.
Enantiomer (+)- and (−)-enantiomers exhibit divergent efficacy profiles (partial agonist vs. weak partial agonist); substituting one enantiomer for another may shift functional outcome.
Salt form Free base (CAS 89614-96-0) may limit aqueous solubility; direct replacement with hydrochloride salt is required for high-concentration assay preparation.

Quantitative Differentiation Evidence Against Closest Comparators


Agonist Potency: (+)-trans-3-ACPC vs (+)-cis-3-ACPC at GABA(C) ρ₁ Receptors

At human homomeric GABA(C) ρ₁ receptors expressed in Xenopus oocytes, (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) exhibits approximately 9.7-fold higher agonist potency than (+)-cis-3-aminocyclopentanecarboxylic acid ((+)-CACP), as measured by EC₅₀ values using two-electrode voltage clamp electrophysiology [1].

Agonist EC₅₀ ρ₁ receptor
Head-to-head
(+)-trans-3-ACPC: 2.7 μM
(+)-cis-3-ACPC: 26.1 μM
9.7-fold potency difference
Supports enantiomer-specific potency differentiation for receptor activation studies
Human ρ₁ GABA(C) receptors; Xenopus oocyte voltage clamp
GABA(C) receptor electrophysiology partial agonist

Agonist Potency: (+)-trans-3-ACPC vs (−)-cis-3-ACPC at GABA(C) ρ₁ Receptors

(+)-trans-3-ACPC is approximately 29-fold more potent as an agonist at human GABA(C) ρ₁ receptors than the (−)-cis enantiomer ((−)-CACP), highlighting the steep enantioselectivity of the GABA(C) receptor binding pocket [1].

Enantiomer potency
Head-to-head
(+)-trans-3-ACPC: 2.7 μM
(−)-cis-3-ACPC: 78.5 μM
29-fold difference
Enantiomeric potency gap highlights requirement for specific enantiomer procurement
Same ρ₁ receptor expression system
GABA(C) receptor electrophysiology enantioselectivity

Functional Divergence: (+)-trans-3-ACPC vs (−)-trans-3-ACPC at GABA(C) ρ₁ Receptors

While (+)-trans-3-ACPC acts as a moderately potent partial agonist at GABA(C) ρ₁ receptors (EC₅₀ = 2.7 μM), its enantiomer (−)-trans-3-ACPC exhibits weak partial agonism with low intrinsic activity, inhibiting only 56% of the GABA-elicited current at 100 μM [1]. This qualitative shift from partial agonist to weak partial agonist/low-efficacy ligand represents a functional differentiation beyond mere potency differences.

Efficacy profile
Head-to-head
(+)-trans: partial agonist (EC₅₀ 2.7 μM)
(−)-trans: weak partial agonist (56% inhibition at 100 μM)
Qualitative functional shift
Enantiomers diverge in intrinsic activity, affecting receptor modulation study design
GABA(C) ρ₁ electrophysiology; agonist and antagonist modes assessed
GABA(C) receptor partial agonism intrinsic activity

Stereochemical Discrimination: trans-3-ACPC versus cis-3-ACPC at Na⁺-Independent versus Na⁺-Dependent GABA Binding Sites

In rat brain membrane preparations, trans-3-aminocyclopentanecarboxylic acid (trans-3-ACPC) is 7-fold more potent than cis-3-ACPC at inhibiting Na⁺-independent GABA binding, but this differential collapses to only 1.6-fold at Na⁺-dependent GABA binding sites [1]. This binding-site-dependent stereochemical discrimination reveals that trans and cis configurations are not interchangeable surrogates when probing distinct GABA recognition sites.

Binding site discrimination
Head-to-head
7.0× Na⁺-independent
1.6× Na⁺-dependent
Stereoisomer selection depends on specific GABA binding site context
Rat brain [³H]GABA binding; trans/cis potency ratios
GABA binding stereochemistry sodium-dependent transport

Molecular Property Differentiation: 3-ACPC Hydrochloride (CAS 1203306-05-1) versus 3-ACPC Free Base (CAS 89614-96-0) Procurement Considerations

The hydrochloride salt form (CAS 1203306-05-1, MW 165.62 g/mol) provides enhanced aqueous solubility relative to the free base 3-aminocyclopentanecarboxylic acid (CAS 89614-96-0, MW 129.16 g/mol) . Predicted aqueous solubility for the free base is approximately 332 mg/mL (2.0 mol/L, LogS ESOL = 0.3), whereas the hydrochloride salt form, by virtue of its ionic nature, is expected to exhibit superior dissolution characteristics . This salt selection is particularly relevant for biological assay preparation where higher concentration stock solutions in aqueous buffers are required.

Salt form solubility
Property review
Hydrochloride salt (MW 165.62) provides enhanced aqueous solubility versus free base (MW 129.16, predicted ~332 mg/mL).
Supports higher-concentration aqueous stock preparation for biological assays
Predicted solubility; experimental salt solubility data to verify
physicochemical properties solubility formulation

Structurally Related Comparator Exclusion: 3-ACPC versus 1-Aminocyclopentanecarboxylic Acid (1-ACPC) in Tumor Targeting

Studies comparing 1-aminocyclopentanecarboxylic acid (1-ACPC) with other alicyclic α-amino acids, including 1-aminocyclobutanecarboxylic acid (ACBC), demonstrate that even within the cyclopentane scaffold, substitution position (1- versus 3-amino) yields divergent tumor-to-nontumor tissue concentration ratios [1]. While 1-ACPC exhibits tumor-selective affinity, ACBC demonstrates significantly higher tumor-to-nontumor ratios than 1-ACPC for muscle, kidney, and testis [1]. This class-level evidence indicates that 3-ACPC, as a distinct regioisomer with the amino group at the 3-position rather than the 1-position, cannot be considered functionally equivalent to 1-ACPC derivatives.

Regioisomer context
Class-level inference
3-ACPC regioisomer (amino at 3-position) vs 1-ACPC/ACBC: tissue distribution profiles may differ based on substitution position; direct 3-ACPC distribution data not available.
Regioisomer identity cannot be assumed functionally equivalent; verify target tissue exposure
Based on 1-ACPC/ACBC rat hepatoma data; extrapolation requires validation
tumor imaging tissue distribution PET tracer

Best Research and Industrial Application Scenarios


Recombinant GABA(C) Receptor Pharmacology Studies

This compound, specifically as the (+)-trans-3-ACPC enantiomer, serves as a moderately potent partial agonist at human recombinant GABA(C) ρ₁ and ρ₂ receptors with EC₅₀ values of 2.7 μM (ρ₁) and 1.45 μM (ρ₂) [1]. Its well-characterized stereochemical selectivity profile makes it a reference agonist for probing GABA(C) receptor structure-function relationships and for use as a positive control in screening campaigns targeting GABA(C) receptor modulators. Researchers should specify the desired stereoisomer at procurement, as racemic mixtures will confound potency and efficacy determinations [1].

GABA Binding Site Topography Mapping

The differential inhibitory potency of trans-3-ACPC versus cis-3-ACPC at Na⁺-independent (7-fold difference) compared to Na⁺-dependent (1.6-fold difference) GABA binding sites provides a stereochemical probe for distinguishing these two pharmacologically distinct GABA recognition sites [2]. This compound is appropriate for radioligand displacement studies aimed at characterizing the spatial topography of GABA binding pockets in native tissue preparations or recombinant systems where binding site heterogeneity requires molecular resolution [2].

Conformationally Restricted GABA Analogue Reference Standard

As a rigid cyclic analogue of GABA with the hydrochloride salt providing enhanced aqueous solubility, this compound is suitable as a reference standard for developing and validating analytical methods (HPLC, LC-MS) for detecting and quantifying conformationally restricted amino acids in biological matrices [1]. Its distinct retention characteristics and mass spectral profile (MW 165.62 g/mol; InChIKey: YJRMNPPUVLZEIJ-UHFFFAOYSA-N) relative to linear GABA and other cyclic GABA analogues facilitate method specificity .

Synthetic Intermediate for Chiral Polyamide DNA Minor Groove Binders

The chiral (1R,3R)-3-aminocyclopentanecarboxylic acid scaffold has been demonstrated to function as a base reader when incorporated into nonaromatic polyamide minor groove binders, enabling recognition of Watson-Crick base pairs with only a small decrease in DNA binding affinity [3]. This compound can serve as a starting material or reference standard for the synthesis and characterization of novel stereochemical subunit-containing polyamides designed for sequence-specific DNA recognition applications [3].

Application
Selection Property
Validation Focus
GABA(C) receptor pharmacology studies
Stereochemical selectivity profile
Enantiomer-specific EC₅₀ determination
GABA binding site topography mapping
Binding-site-dependent potency ratio
Na⁺-dependent vs independent site discrimination
Conformationally restricted GABA analogue reference standard
Chiral reference standard identity
Method specificity for cyclic GABA analogues (HPLC/LC-MS)
Synthetic intermediate for chiral polyamide DNA minor groove binders
Chiral (1R,3R) scaffold
DNA base-pair recognition fidelity in polyamide conjugates

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